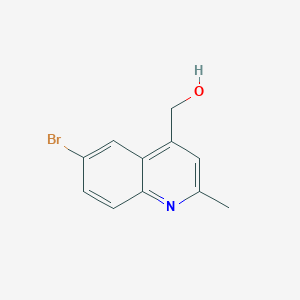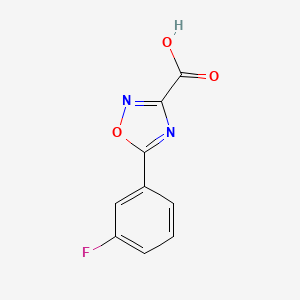
5-Bromo-4-fluoropiridin-2-amina
Descripción general
Descripción
5-Bromo-4-fluoropyridin-2-amine: is an organic compound with the molecular formula C5H4BrFN2 and a molecular weight of 191.00 g/mol . It is a derivative of pyridine, containing both bromine and fluorine atoms, which contribute to its unique chemical properties . This compound is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Enzyme Inhibitors: Used as a precursor in the synthesis of enzyme inhibitors.
Medicine:
Drug Development: Utilized in the development of new therapeutic agents.
Industry:
Agrochemicals: Employed in the synthesis of herbicides and insecticides.
Mecanismo De Acción
Target of Action
Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their structural similarity to natural biomolecules .
Mode of Action
It’s known that the bromine and fluorine atoms in the compound can participate in halogen bonding, which can influence its interaction with biological targets .
Biochemical Pathways
Pyridine derivatives are often involved in various biochemical pathways due to their ability to form complex structures with biological targets .
Pharmacokinetics
The compound’s solubility and stability can influence its bioavailability .
Result of Action
The compound’s interactions with its biological targets can lead to various downstream effects, depending on the specific targets and pathways involved .
Análisis Bioquímico
Biochemical Properties
5-Bromo-4-fluoropyridin-2-amine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve halogenated pyridines. For instance, it can act as a substrate for halogenase enzymes, which catalyze the incorporation of halogen atoms into organic compounds. Additionally, 5-Bromo-4-fluoropyridin-2-amine can interact with nucleophilic amino acids in proteins, forming covalent bonds that can alter protein function and activity .
Cellular Effects
The effects of 5-Bromo-4-fluoropyridin-2-amine on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical for the regulation of cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 5-Bromo-4-fluoropyridin-2-amine can affect gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 5-Bromo-4-fluoropyridin-2-amine exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it may act as a competitive inhibitor for enzymes that utilize pyridine derivatives as substrates. Additionally, 5-Bromo-4-fluoropyridin-2-amine can induce conformational changes in proteins, affecting their stability and function. These interactions can lead to alterations in cellular metabolism and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-fluoropyridin-2-amine can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that 5-Bromo-4-fluoropyridin-2-amine is relatively stable under inert atmosphere and low temperatures but can degrade when exposed to light and higher temperatures. Long-term exposure to 5-Bromo-4-fluoropyridin-2-amine in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-4-fluoropyridin-2-amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, 5-Bromo-4-fluoropyridin-2-amine can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level leads to significant changes in biological activity, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
5-Bromo-4-fluoropyridin-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of active or inactive metabolites, which can further influence cellular function and biochemical reactions. The interaction of 5-Bromo-4-fluoropyridin-2-amine with cytochrome P450 enzymes is particularly noteworthy, as it can affect the metabolism of other co-administered compounds .
Transport and Distribution
Within cells and tissues, 5-Bromo-4-fluoropyridin-2-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s lipophilicity and molecular size influence its ability to cross cellular membranes and accumulate in specific cellular compartments. Studies have shown that 5-Bromo-4-fluoropyridin-2-amine can localize in the cytoplasm and nucleus, where it can exert its biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From 2-Amino-4-fluoropyridine: One common method involves the bromination of 2-amino-4-fluoropyridine using N-bromosuccinimide (NBS) in acetonitrile.
From 2-Chloro-4-fluoropyridine: Another method involves the substitution of the chlorine atom in 2-chloro-4-fluoropyridine with an amino group, followed by bromination.
Industrial Production Methods: Industrial production methods typically involve large-scale bromination reactions using similar reagents and conditions as described above, but optimized for higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-4-fluoropyridin-2-amine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles.
Coupling Reactions: It can participate in Suzuki coupling reactions with aryl boronic acids to form biaryl compounds.
Reduction Reactions: The compound can be reduced to form 4-fluoropyridin-2-amine.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in Suzuki coupling reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki coupling reactions.
4-Fluoropyridin-2-amine: Formed through reduction reactions.
Comparación Con Compuestos Similares
- 5-Bromopyridine-2,3-diamine dihydrochloride
- Ethyl 2-amino-5-bromonicotinate
- 5-Bromo-3-chloropyridin-2-amine
- 2-Amino-5-bromonicotinamide
Uniqueness: 5-Bromo-4-fluoropyridin-2-amine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
IUPAC Name |
5-bromo-4-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHBRLQYBZMEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728291 | |
| Record name | 5-Bromo-4-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944401-69-8 | |
| Record name | 5-Bromo-4-fluoro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944401-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-fluoropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-fluoropyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














